
2-Diacetylamino-3,5-dibromobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diacetylamino-3,5-dibromobenzyl bromide is a chemical compound with the molecular formula C11H10Br3NO2 and a molecular weight of 427.91 g/mol . . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and an additional bromine atom attached to the benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide involves the bromination of a suitable precursor compound. One common method involves the bromination of 2-acetylamino-3,5-dibromotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Diacetylamino-3,5-dibromobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or reduced amines.
Scientific Research Applications
2-Diacetylamino-3,5-dibromobenzyl bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Diacetylamino-3,5-dibromobenzyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-3,5-dibromotoluene: A precursor in the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide.
2-Diacetylamino-3,5-dichlorobenzyl bromide: A similar compound with chlorine atoms instead of bromine.
2-Diacetylamino-3,5-difluorobenzyl bromide: A similar compound with fluorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it a versatile reagent in organic synthesis and a potent inhibitor in biological systems.
Properties
CAS No. |
32184-10-4 |
|---|---|
Molecular Formula |
C11H10Br3NO2 |
Molecular Weight |
427.91 g/mol |
IUPAC Name |
N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
InChI Key |
ITPMKXSXFOYOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


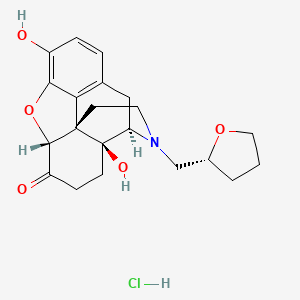
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
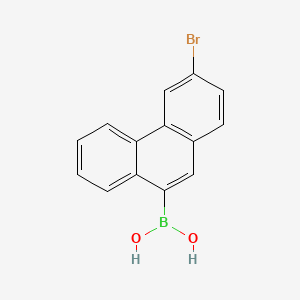
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
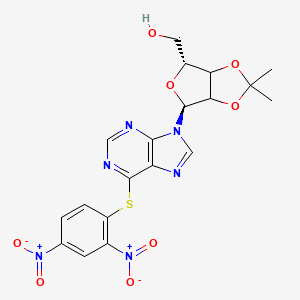
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
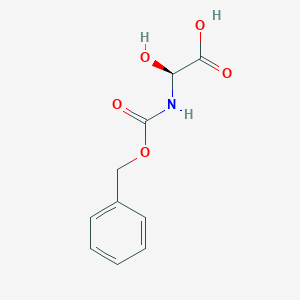
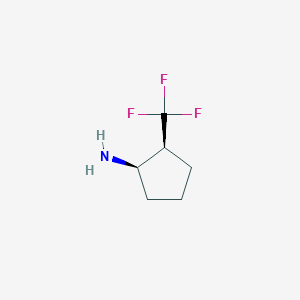
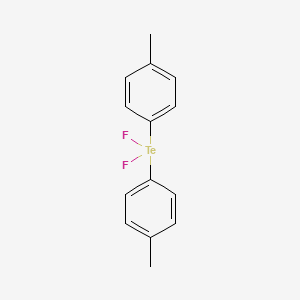
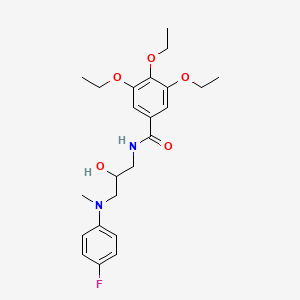
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
